6-(Difluoromethyl)pyridin-3-amine

Description

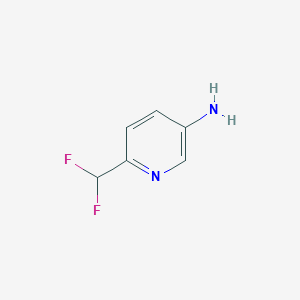

Structure

3D Structure

Properties

IUPAC Name |

6-(difluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c7-6(8)5-2-1-4(9)3-10-5/h1-3,6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLQZHZHFXWMOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717383 | |

| Record name | 6-(Difluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913090-41-2 | |

| Record name | 6-(Difluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 6-(Difluoromethyl)pyridin-3-amine: A Technical Guide for Chemical Researchers

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(difluoromethyl)pyridin-3-amine, a valuable building block in medicinal chemistry and drug discovery. The presence of the difluoromethyl group can significantly enhance the pharmacological properties of a molecule, making this compound a key intermediate for the development of novel therapeutics. This document details a plausible synthetic pathway, including a step-by-step experimental protocol, and discusses the underlying reaction mechanisms. Furthermore, it outlines a thorough characterization process using modern analytical techniques, complete with expected data and interpretations. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to incorporate this important fluorinated pyridine moiety into their research.

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate their physicochemical and biological properties.[1] The difluoromethyl (-CHF2) group, in particular, is of great interest as it can act as a bioisostere for hydroxyl, thiol, and amine functionalities, enhancing metabolic stability, membrane permeability, and binding affinity to target proteins.[2] Pyridine scaffolds are also prevalent in a vast number of approved drugs, highlighting their importance in molecular design.[3] The combination of a pyridine core with a difluoromethyl substituent, as seen in 6-(difluoromethyl)pyridin-3-amine, offers a unique set of properties that are highly desirable in the pursuit of new and improved therapeutic agents.[4][5]

This guide will provide a detailed exploration of a scientifically sound method for the synthesis of 6-(difluoromethyl)pyridin-3-amine, followed by a comprehensive guide to its characterization.

Synthetic Strategy and Experimental Protocol

A logical and efficient synthetic route to 6-(difluoromethyl)pyridin-3-amine involves a two-step process starting from a readily available precursor, 2-chloro-5-nitropyridine. The key transformations are the introduction of the difluoromethyl group at the 2-position and the subsequent reduction of the nitro group to an amine.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process:

-

Difluoromethylation: Introduction of the difluoromethyl group onto the pyridine ring.

-

Reduction: Conversion of the nitro group to the desired amine functionality.

A visual representation of this synthetic pathway is provided below.

Sources

Physicochemical properties of 6-(difluoromethyl)pyridin-3-amine

An In-depth Technical Guide: Physicochemical Properties, Synthesis, and Application of 6-(Difluoromethyl)pyridin-3-amine

Introduction: A Key Building Block for Modern Chemistry

6-(Difluoromethyl)pyridin-3-amine is a heterocyclic building block of increasing importance in the fields of medicinal chemistry and agrochemical research.[1] Its structure uniquely combines the established biological relevance of the aminopyridine scaffold with the advantageous properties of the difluoromethyl (CHF₂) group. Pyridine-based ring systems are among the most prevalent heterocycles in FDA-approved pharmaceuticals, valued for their ability to engage in hydrogen bonding and serve as a core structural motif.[2]

The introduction of a difluoromethyl group is a strategic choice in modern drug design.[3] This group acts as a lipophilic bioisostere of a hydroxyl or thiol group, enhancing membrane permeability and metabolic stability by resisting oxidative degradation.[4] The strong electron-withdrawing nature of the two fluorine atoms also modulates the electronic properties of the pyridine ring, influencing the compound's pKa and binding interactions. This guide provides a comprehensive overview of the essential physicochemical properties, a representative synthetic approach, and the scientific rationale for utilizing 6-(difluoromethyl)pyridin-3-amine in research and development.

Molecular Identity and Structural Characteristics

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental identity. 6-(Difluoromethyl)pyridin-3-amine is registered under CAS Number 913090-41-2.[5][6] Its core structure consists of a pyridine ring substituted with an amine group at the 3-position and a difluoromethyl group at the 6-position.

Caption: Molecular Structure of 6-(difluoromethyl)pyridin-3-amine.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 913090-41-2 | [5][6] |

| Molecular Formula | C₆H₆F₂N₂ | [5][6] |

| Molecular Weight | 144.12 g/mol | [6] |

| IUPAC Name | 6-(difluoromethyl)pyridin-3-amine | [5] |

| InChI Key | CHLQZHZHFXWMOV-UHFFFAOYSA-N | [5] |

| Canonical SMILES | C1=CC(=NC=C1N)C(F)F |[7] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in experimental settings, from solubility in reaction media to its interaction with biological targets.

Table 2: Summary of Physicochemical Data

| Property | Value / Description | Source(s) |

|---|---|---|

| Physical Form | Solid | |

| Purity | Typically ≥95-98% | [5][8] |

| Storage Temperature | Recommended: -20°C in a dark, inert atmosphere |[5] |

Solubility Profile

While quantitative solubility data is not readily published, a qualitative assessment can be made based on the molecular structure. The presence of the amine group and the pyridine nitrogen atom provides hydrogen bond accepting and donating capabilities, suggesting potential solubility in polar protic solvents like methanol and ethanol. However, the difluoromethyl group significantly increases lipophilicity. Therefore, the compound is expected to exhibit good solubility in a range of polar aprotic organic solvents such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF). Its solubility in water is expected to be low to moderate, influenced by the pH of the medium which would dictate the protonation state of the basic nitrogen centers.

Acidity and Basicity (pKa)

6-(Difluoromethyl)pyridin-3-amine possesses two basic centers: the endocyclic pyridine nitrogen and the exocyclic amino group.

-

Pyridine Nitrogen: The pKa of the conjugate acid of unsubstituted pyridine is approximately 5.2.[9] The 6-difluoromethyl group is strongly electron-withdrawing due to the electronegativity of the fluorine atoms. This effect reduces the electron density on the pyridine ring and significantly decreases the basicity of the ring nitrogen. Therefore, the pKa of the pyridinium conjugate acid is expected to be substantially lower than 5.2.

-

Amino Group: The pKa of the conjugate acid of aniline is ~4.6. The amino group at the 3-position is less directly influenced by the 6-CHF₂ group than the ring nitrogen, but its basicity will still be reduced compared to a simple alkylamine.

Understanding these pKa values is critical for designing reactions (e.g., choosing an appropriate base for deprotonation) and for predicting the compound's charge state at physiological pH in drug development contexts.

Predicted Spectroscopic Profile

Characterization of 6-(difluoromethyl)pyridin-3-amine relies on standard spectroscopic techniques. Based on its structure, the following spectral features are predicted:

-

¹H NMR: The spectrum would show distinct signals for the three aromatic protons on the pyridine ring, with chemical shifts and coupling constants characteristic of a 1,2,4-trisubstituted system. A key feature would be a triplet for the single proton of the difluoromethyl group (¹H-¹⁹F coupling, J ≈ 50-60 Hz) typically found in the 6.5-7.5 ppm range. The amine (NH₂) protons would appear as a broad singlet, the position of which is dependent on solvent and concentration.

-

¹³C NMR: The spectrum would display six unique carbon signals. The carbon of the CHF₂ group would be identifiable as a triplet due to one-bond coupling with the two fluorine atoms.

-

¹⁹F NMR: A doublet would be expected, corresponding to the two equivalent fluorine atoms being coupled to the single proton of the difluoromethyl group.

-

Mass Spectrometry (MS): The nominal mass would be 144, with the high-resolution mass spectrum confirming the elemental composition of C₆H₆F₂N₂.[6]

Synthesis and Purification

The synthesis of fluorinated pyridines, particularly with regiocontrol, is a significant challenge in organic chemistry.[3] While a specific, published route for 6-(difluoromethyl)pyridin-3-amine is not detailed in the initial search, a plausible strategy can be devised based on modern synthetic methodologies.

Representative Synthetic Workflow

A logical approach involves the late-stage difluoromethylation of a pre-functionalized pyridine precursor. This strategy leverages the increasing availability of specialized fluorinating reagents.

Caption: A plausible synthetic workflow for 6-(difluoromethyl)pyridin-3-amine.

Experimental Protocol (Representative)

This protocol is a conceptual representation based on established chemical principles for pyridine functionalization.[3]

-

Reaction Setup: To a solution of a suitable precursor, such as 3-amino-6-halopyridine or a derivative, in an anhydrous, degassed solvent (e.g., acetonitrile or DMF), add a difluoromethylating reagent (such as a Ruppert-Prakash type reagent) and a catalyst system (e.g., a photocatalyst or a radical initiator).

-

Reaction Execution: The reaction mixture is stirred under an inert atmosphere (e.g., Nitrogen or Argon). Depending on the chosen methodology, the reaction may be initiated by heating or irradiation with visible light.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, the reaction is quenched, typically with an aqueous solution. The organic phase is extracted with a suitable solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is concentrated under reduced pressure. Final purification is achieved via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 6-(difluoromethyl)pyridin-3-amine.

Chemical Reactivity and Synthetic Utility

The utility of 6-(difluoromethyl)pyridin-3-amine as a building block stems from the reactivity of its primary amine and the specific properties imparted by the difluoromethyl-substituted pyridine ring.

Reactivity of the Amino Group

The 3-amino group is a versatile functional handle. It can readily undergo a variety of classical transformations, making it an ideal point for diversification in a synthetic sequence.

Sources

- 1. chemscene.com [chemscene.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 4. researchgate.net [researchgate.net]

- 5. 6-(Difluoromethyl)pyridin-3-amine | 913090-41-2 [sigmaaldrich.com]

- 6. 6-(DifluoroMethyl)pyridin-3-aMine | 913090-41-2 [chemicalbook.com]

- 7. PubChemLite - 6-(difluoromethyl)pyridin-3-amine dihydrochloride (C6H6F2N2) [pubchemlite.lcsb.uni.lu]

- 8. calpaclab.com [calpaclab.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

6-(Difluoromethyl)pyridin-3-amine: A Technical Guide for Chemical Researchers

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone for enhancing pharmacological profiles. The difluoromethyl group (-CHF₂) in particular, serves as a unique bioisostere for hydroxyl and thiol groups, offering modulated lipophilicity, metabolic stability, and hydrogen bonding capabilities. This guide provides a comprehensive technical overview of 6-(Difluoromethyl)pyridin-3-amine, a valuable building block for the synthesis of novel therapeutic agents.

Chemical Identity and Properties

IUPAC Name: 6-(difluoromethyl)pyridin-3-amine[1]

This compound is a substituted pyridine, a class of aromatic heterocyclic organic compounds, featuring a difluoromethyl group at the 6-position and an amine group at the 3-position. The presence of these functional groups makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₆H₆F₂N₂ | [1][2] |

| Molecular Weight | 144.12 g/mol | [1][2] |

| Physical Form | Solid or liquid | [1] |

| Storage Conditions | -20°C, under inert atmosphere, protected from light | [1] |

| ¹H NMR | Predicted shifts: Aromatic protons (~6.8-8.2 ppm), amine protons (broad singlet), CHF₂ proton (triplet, ~6.5-7.0 ppm, J ≈ 50-60 Hz). Experimental data not publicly available. | N/A |

| ¹³C NMR | Predicted shifts: Aromatic carbons (~110-160 ppm), CHF₂ carbon (triplet, ~110-120 ppm, J ≈ 230-240 Hz). Experimental data not publicly available. | N/A |

| Mass Spectrometry | Expected [M+H]⁺: 145.0575. Experimental data not publicly available. | N/A |

| Infrared (IR) | Expected characteristic peaks: N-H stretching (~3300-3500 cm⁻¹), C-F stretching (~1000-1100 cm⁻¹), aromatic C-H and C=C stretching. Experimental data not publicly available. | N/A |

Synthesis Strategies

The synthesis of difluoromethylated pyridines can be approached through various modern organic chemistry techniques. While a specific, detailed protocol for 6-(difluoromethyl)pyridin-3-amine is not widely published, a representative synthesis can be conceptualized based on established methodologies for the difluoromethylation of pyridine rings. A plausible approach involves the late-stage functionalization of a suitable pyridine precursor.

General Synthesis Workflow

The diagram below illustrates a generalized workflow for the synthesis of 6-(difluoromethyl)pyridin-3-amine, highlighting key stages from precursor selection to final product isolation.

Caption: Generalized synthetic workflow for 6-(difluoromethyl)pyridin-3-amine.

Representative Synthesis Protocol: Deoxyfluorination Route

This protocol is a representative example based on the deoxyfluorination of an aldehyde precursor. Note: This procedure should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 6-Formyl-3-nitropyridine (Precursor)

-

This precursor can be synthesized from commercially available 2-chloro-5-nitropyridine through a series of standard organic transformations, such as a Sonogashira coupling followed by oxidative cleavage of the alkyne, or through directed ortho-metalation strategies.

Step 2: Deoxyfluorination to form 6-(Difluoromethyl)-3-nitropyridine

-

To a stirred solution of 6-formyl-3-nitropyridine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) under an inert atmosphere (N₂ or Ar), cool the reaction mixture to 0 °C.

-

Slowly add diethylaminosulfur trifluoride (DAST) or a similar deoxyfluorinating agent (e.g., Deoxo-Fluor®) (1.5-2.0 eq) dropwise via syringe.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

-

Upon completion, cautiously quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 6-(difluoromethyl)-3-nitropyridine.

Step 3: Reduction of the Nitro Group to form 6-(Difluoromethyl)pyridin-3-amine

-

Dissolve 6-(difluoromethyl)-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol, ethyl acetate, or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

-

Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 6-(difluoromethyl)pyridin-3-amine, which can be further purified by column chromatography or recrystallization if necessary.

Applications and Biological Significance

The incorporation of a difluoromethyl group into a pyridine scaffold is a strategic move in drug design. The -CHF₂ group is a lipophilic hydrogen bond donor, a property not shared by the more common -CF₃ group, which can lead to unique and favorable interactions with biological targets.

Key advantages of the difluoromethyl group in medicinal chemistry include:

-

Bioisosterism: The -CHF₂ group can act as a bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities, potentially improving metabolic stability and cell permeability while maintaining or enhancing biological activity.[3]

-

Metabolic Stability: The C-F bond is exceptionally strong, making the difluoromethyl group resistant to oxidative metabolism, which can increase the half-life of a drug candidate.[3]

-

Modulation of Physicochemical Properties: The introduction of the -CHF₂ group increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[3]

-

Enhanced Binding Affinity: The acidic proton of the -CHF₂ group can participate in weak hydrogen bonding, which can contribute to a stronger and more specific binding to target proteins.[3]

Fluorinated pyridines are prevalent in a wide range of FDA-approved drugs for various therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[4] 6-(Difluoromethyl)pyridin-3-amine is therefore a highly valuable building block for the synthesis of novel compounds in these and other therapeutic areas. Research on related trifluoromethyl-substituted pyrazolopyridines has shown potential anticancer activity.[3][5]

Safety and Handling

6-(Difluoromethyl)pyridin-3-amine is classified as a hazardous substance and must be handled with extreme care.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H317: May cause an allergic skin reaction.

-

H330: Fatal if inhaled.

-

H341: Suspected of causing genetic defects.

-

H360: May damage fertility or the unborn child.

-

H372: Causes damage to organs through prolonged or repeated exposure.

-

H411: Toxic to aquatic life with long lasting effects.

Precautionary Measures:

-

Handle only in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.

-

Avoid inhalation of dust, fumes, or vapors.

-

Avoid contact with skin and eyes.

-

Keep away from incompatible materials. Store in a cool, dry, and dark place under an inert atmosphere.

Conclusion

6-(Difluoromethyl)pyridin-3-amine is a key chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of a difluoromethyl group and a reactive amine on a pyridine core allows for the synthesis of a diverse range of complex molecules with potentially enhanced pharmacological properties. While its synthesis and handling require specialized knowledge and equipment due to its hazardous nature, its value as a building block for next-generation therapeutics is clear. Further research into the applications of this compound is likely to yield novel and effective drug candidates.

References

-

Synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. PubMed. Available at: [Link]

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. Available at: [Link]

-

Synthesis of 3‐amino‐6‐(trifluoromethyl)‐1H‐pyrazolo[3,4‐b]pyridine‐5 carboxyl‐ ‐ate. ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Novel Difluoromethyl and Trifluoromethyl Pyridine Derivatives

Introduction: The Strategic Fusion of Pyridine and Fluorine in Modern Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry and agrochemical design, prized for its versatile electronic properties, synthetic tractability, and ability to engage in critical biological interactions.[1][2] As a six-membered aromatic heterocycle containing one nitrogen atom, it serves as a versatile building block in a vast array of therapeutic agents, including antiviral, antibacterial, and anticancer drugs.[1] The nitrogen atom can act as a hydrogen bond acceptor and imparts a dipole moment that influences molecular recognition and binding affinity.

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[3] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's physicochemical and biological profile.[3][4] Specifically, the introduction of fluorinated alkyl groups like trifluoromethyl (-CF3) and difluoromethyl (-CF2H) can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter the acidity or basicity of nearby functional groups, thereby improving binding affinity to target proteins.[3][5]

While the trifluoromethyl (TFMP) group has been widely used to create a variety of successful pesticides and pharmaceuticals, the difluoromethyl group is emerging as a more nuanced tool for molecular design.[5][6] The -CF2H group can act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, capable of forming hydrogen bonds, an interaction not possible with the -CF3 group.[7][8] Compared to the often-dramatic effects of the -CF3 group, the -CF2H moiety offers a more moderate modulation of properties like lipophilicity and bioavailability, providing a valuable alternative for fine-tuning drug-like characteristics.[5] This guide provides an in-depth exploration of the synthesis, diverse biological activities, and structure-activity relationships of novel pyridine derivatives functionalized with these key fluorinated groups.

Synthesis of Fluorinated Pyridine Derivatives

The synthesis of difluoromethyl and trifluoromethyl pyridine derivatives relies on a range of established and innovative organic chemistry methodologies. The introduction of the fluorinated moiety is often a key step, achieved either by building the pyridine ring from a fluorinated precursor or by direct fluorination of a pre-formed pyridine scaffold.

Recent advancements have enabled highly specific modifications of the pyridine ring. For instance, sophisticated methods have been developed for the regioselective introduction of the difluoromethyl group at the meta- or para-position of pyridines.[9] These strategies often involve the activation of the pyridine ring as a pyridinium salt, which directs the regioselectivity of the difluoromethylation reaction, allowing for precise structural control that is crucial for optimizing biological activity.[9]

Biological Activities of Difluoromethyl Pyridine Derivatives

The unique properties of the difluoromethyl group have led to the discovery of derivatives with potent and selective biological activities, particularly in the fields of oncology and microbiology.

Anticancer Activity: Targeting the PI3Kα Signaling Pathway

The phosphatidylinositol 3-kinase alpha (PI3Kα) is a critical enzyme in a signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Novel 2-difluoromethylbenzimidazole derivatives, which share a similar nitrogen-containing heterocyclic core with pyridines, have been identified as potent inhibitors of PI3Kα.[10]

Molecular docking and dynamics simulations suggest that the difluoromethyl group engages in key interactions within the enzyme's active site.[10] The development of these compounds highlights the potential of the -CF2H group in designing highly selective kinase inhibitors.[10]

| Compound | PI3Kα IC50 (nM) | Reference Compound (ZSTK474) IC50 (nM) |

| 86 | 22.8 | 37.0 |

| 87 | 33.6 | 37.0 |

| (Data synthesized from[10]) |

This protocol outlines a typical luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against the PI3Kα enzyme.

-

Reagent Preparation: Prepare assay buffer, PI3Kα enzyme solution, substrate (e.g., PIP2), and ATP solution at desired concentrations. The test compounds are serially diluted in DMSO.

-

Reaction Initiation: In a 384-well plate, add the PI3Kα enzyme, the test compound dilution, and the lipid substrate. Allow a pre-incubation period (e.g., 15 minutes) at room temperature to permit compound binding.

-

Kinase Reaction: Initiate the kinase reaction by adding a solution of ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature. The enzyme will phosphorylate the substrate, consuming ATP in the process.

-

Signal Detection: Add a kinase detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase, which generates a luminescent signal from the remaining ATP. The amount of light produced is inversely proportional to the PI3Kα activity.

-

Data Analysis: Measure luminescence using a plate reader. The IC50 value is calculated by plotting the percent inhibition against the log concentration of the test compound and fitting the data to a dose-response curve.

Caption: Inhibition of the PI3K/Akt signaling pathway by difluoromethyl derivatives.

Antibacterial Activity: Inhibition of Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate group behaviors, such as biofilm formation and virulence factor production. Inhibiting QS is an attractive anti-pathogenic strategy that may not exert the same selective pressure as traditional bactericidal antibiotics. The 2-difluoromethylpyridine moiety has been successfully demonstrated as a bioisosteric replacement for pyridine-N-oxide in known QS inhibitors.[7][8]

Derivatives based on this scaffold have shown potent inhibition of QS in the opportunistic pathogen Pseudomonas aeruginosa, reducing biofilm formation and the production of virulence factors like violacein and proteases.[7][8]

| Compound | QS Inhibition IC50 (µM) in P. aeruginosa | Reference Compound (4NPO) IC50 (µM) |

| 1 | 35 ± 1.12 | 33 ± 1.12 |

| 5 | 19 ± 1.01 | 33 ± 1.12 |

| 6 | 27 ± 0.67 | 33 ± 1.12 |

| (Data sourced from[7][8]) |

C. violaceum is a common reporter strain for QS inhibition because its production of the purple pigment violacein is QS-dependent.

-

Culture Preparation: Grow an overnight culture of C. violaceum (e.g., ATCC 12472) in Luria-Bertani (LB) broth.

-

Assay Setup: Dilute the overnight culture into fresh LB broth. In a 96-well microtiter plate, add the diluted bacterial culture to wells containing serial dilutions of the test compounds. Include a positive control (no compound) and a negative control (e.g., a known QS inhibitor).

-

Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.

-

Violacein Quantification: After incubation, quantify the violacein pigment. This can be done by lysing the cells (e.g., with SDS), pelleting the cell debris by centrifugation, and transferring the supernatant containing the solubilized violacein to a new plate.

-

Measurement: Measure the absorbance of the violacein at a wavelength of 585 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of violacein inhibition relative to the untreated positive control. Determine the IC50 value from the dose-response curve.

Caption: Experimental workflow for violacein-based quorum sensing inhibition assay.

Biological Activities of Trifluoromethyl Pyridine (TFMP) Derivatives

The trifluoromethyl group imparts significant metabolic stability and lipophilicity, making TFMP derivatives highly effective in agrochemical and pharmaceutical applications.[3][6]

Insecticidal Activity

TFMP derivatives are prominent in commercial insecticides.[11][12][13] They exhibit potent activity against a range of lepidopteran pests, which are highly destructive to crops.[6][11] The mechanism often involves disruption of fundamental physiological processes in the insect. For example, related diamide insecticides are known to be potent activators of insect ryanodine receptors, leading to uncontrolled calcium release and paralysis.[14]

| Compound Class | Pest Species | Activity at 500 mg/L |

| TFMP-1,3,4-oxadiazoles | Plutella xylostella | 100% mortality |

| TFMP-1,3,4-oxadiazoles | Mythimna separata | Good activity |

| TFMP-Amides | Plutella xylostella | 70-75% mortality |

| (Data synthesized from[6][11][15]) |

This protocol is a standard method for evaluating the efficacy of insecticides against leaf-eating insects like Plutella xylostella (diamondback moth).

-

Solution Preparation: Prepare solutions of the test compounds in a suitable solvent (e.g., acetone with a surfactant like Triton X-100) at various concentrations.

-

Leaf Treatment: Dip cabbage leaf discs (or another appropriate host plant) into the test solutions for approximately 10-30 seconds. Allow the solvent to evaporate completely. A control group is treated with the solvent solution only.

-

Insect Exposure: Place the treated leaf discs into petri dishes lined with moist filter paper. Introduce a set number of larvae (e.g., 10 third-instar larvae) into each dish.

-

Incubation: Keep the petri dishes in a controlled environment (e.g., 25°C, >60% relative humidity, 16:8 light:dark cycle).

-

Mortality Assessment: Assess larval mortality after 48-72 hours. Larvae are considered dead if they are unable to move when prodded with a fine brush.

-

Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LC50 (lethal concentration for 50% of the population) value.

Fungicidal Activity

TFMP derivatives have also been developed as potent fungicides against a wide range of plant pathogenic fungi.[16][17] The pyridine carboxamide scaffold, often containing a TFMP group, is known to target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain, disrupting fungal energy production.[18]

| Compound | Fungal Species | Inhibition Rate at 100 µg/mL |

| 5i | Colletotrichum truncatum (CT) | 73.2% |

| 5k | Colletotrichum gloeosporioides (CG) | 62.2% |

| 5u | Rhizoctonia solani (RS) | 88.6% |

| Azoxystrobin (Control) | Rhizoctonia solani (RS) | 78.4% |

| (Data sourced from[17]) |

Anticancer Activity

The TFMP moiety is present in numerous compounds designed as anticancer agents.[16][19] These derivatives have demonstrated significant cytotoxicity against a broad spectrum of human cancer cell lines.[19][20] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes like phosphodiesterases (PDEs) to the induction of apoptosis.[1][21]

| Compound | Neuro-2a IC50 (µM) | HeLa IC50 (µM) | A549 IC50 (µM) | COLO 205 IC50 (µM) |

| 7 | 10.2 | 5.8 | 8.5 | 11.2 |

| 12a | 3.6 | 10.8 | 12.4 | 15.5 |

| Doxorubicin (Control) | 1.2 | 1.5 | 1.8 | 1.6 |

| (Data synthesized from[19]) |

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

-

Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a specific density and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Crystal Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

Across the various biological activities, clear structure-activity relationships (SAR) have emerged for fluorinated pyridine derivatives.

-

Position of Fluorinated Group: The location of the -CF2H or -CF3 group on the pyridine ring is critical. For instance, in insecticides, the 4-trifluoromethyl-pyridine structure is a key feature of the commercial aphicide flonicamid.[13]

-

Substituents on the Pyridine Ring: In TFMP-based insecticides, introducing an electron-withdrawing group at the 4-position of an adjacent benzene ring can enhance insecticidal activity.[6]

-

Amide Linker Modification: For antifungal and insecticidal pyridine carboxamides, modifications to the amine portion of the molecule significantly impact potency and spectrum of activity.[15][18]

-

Fused Ring Systems: Fusing the pyridine ring with other heterocycles, such as furans or pyrimidines, can lead to highly potent anticancer agents, with the specific substitution pattern on the fused system dictating the cytotoxicity profile.[19]

Conclusion and Future Perspectives

Difluoromethyl and trifluoromethyl pyridine derivatives represent a rich and versatile class of bioactive molecules with profound implications for human health and crop protection. The well-established TFMP scaffold continues to yield potent insecticidal, fungicidal, and anticancer agents. Concurrently, the emerging class of difluoromethyl pyridines offers exciting new possibilities, acting as unique bioisosteres and enabling the development of compounds with novel mechanisms of action, such as quorum sensing inhibition.

The future of this field lies in the rational design of next-generation derivatives. This will involve leveraging computational tools for more precise molecular modeling, exploring novel synthetic methodologies for greater structural diversity, and investigating new biological targets. The nuanced electronic properties of the difluoromethyl group, in particular, present a compelling avenue for developing more selective and potent therapeutic agents with improved pharmacokinetic profiles. The continued exploration of these fluorinated scaffolds promises to deliver innovative solutions to pressing challenges in medicine and agriculture.

References

- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing.

- The commercial insecticide containing trifluoromethyl pyridine.

- Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Publishing.

- Enhancing Crop Protection: The Role of Trifluoromethyl Pyridines in Agrochemicals. Synocom.

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.

- Synthesis and Biological Activity of Novel Fluorine-Containing Pyridine-Heterocyclic Carboxylate Compounds. Chinese Journal of Applied Chemistry.

- Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. PubMed.

- Trifluoromethylpyridine: Its chemistry and applic

- Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Scilit.

- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers.

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.

- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine deriv

- Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors.

- Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology.

- Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Taylor & Francis Online.

- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PubMed Central.

- The Role of Trifluoromethylpyridine Derivatives in Pharmaceutical Innov

- Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PubMed Central.

- Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Rel

- Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. PubMed Central.

- Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. PubMed.

- Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosom

- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.

- Design, synthesis and insecticidal activities of novel 1-substituted-5-(trifluoromethyl)

- Antifungal phloroglucinol derivatives from Dryopteris fragrans (L.) Schott. PubMed.

Sources

- 1. ijsat.org [ijsat.org]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. chigroup.site [chigroup.site]

- 7. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 14. Design, synthesis and insecticidal activities of novel 1-substituted-5-(trifluoromethyl)-1 H -pyrazole-4-carboxamide de… [ouci.dntb.gov.ua]

- 15. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 17. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 18. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of Fluorinated Pyridines: A Technical Guide to the Discovery and Development of 6-(Difluoromethyl)pyridin-3-amine Analogs as Kinase Inhibitors

Introduction: The Strategic Imperative for Fluorinated Scaffolds in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, integral to the architecture of numerous FDA-approved drugs.[1] Its ability to form crucial hydrogen bonds and engage in favorable interactions within enzyme active sites has rendered it a cornerstone of drug design. The strategic incorporation of fluorine atoms into such scaffolds has emerged as a powerful tactic to modulate pharmacokinetic and pharmacodynamic properties.[2] The difluoromethyl group (CHF₂), in particular, serves as a unique bioisostere for hydroxyl or methyl groups, offering a distinct electronic signature that can enhance metabolic stability, membrane permeability, and binding affinity. This guide provides an in-depth technical exploration of the discovery and development of a specific class of these valuable compounds: 6-(difluoromethyl)pyridin-3-amine analogs, with a primary focus on their role as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical nexus in cancer cell proliferation and survival.[3][4]

Medicinal Chemistry Rationale: Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling cascades in human cancers.[5] Its overactivation, often driven by mutations in genes like PIK3CA, leads to uncontrolled cell growth, proliferation, and survival.[4] The development of inhibitors targeting key kinases within this pathway, such as PI3K and mTOR, has therefore become a major focus of oncology research.[6]

The 6-(difluoromethyl)pyridin-3-amine scaffold has emerged as a promising pharmacophore for the design of ATP-competitive kinase inhibitors. The 3-amino group is strategically positioned to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[7] The difluoromethyl group at the 6-position offers several advantages:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group more resistant to oxidative metabolism, which can lead to improved in vivo half-life.

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the pyridine nitrogen, influencing its interaction with the kinase active site and potentially affecting off-target activities.

-

Enhanced Binding Affinity: The difluoromethyl group can participate in favorable dipole-dipole or hydrogen bond interactions with the protein, contributing to increased binding affinity. A notable example is PQR530, a potent dual PI3K/mTOR inhibitor, which features a 4-(difluoromethyl)pyridin-2-amine moiety.[8][9]

This strategic combination of a hinge-binding amine and a modulating difluoromethyl group provides a robust foundation for the development of potent and selective kinase inhibitors.

Synthetic Strategies and Methodologies

The synthesis of 6-(difluoromethyl)pyridin-3-amine and its analogs requires a multi-step approach, often starting from commercially available pyridine derivatives. The following protocols provide a detailed, self-validating workflow for the synthesis of the core scaffold and a representative analog.

Protocol 1: Synthesis of 6-(Difluoromethyl)pyridin-3-amine Hydrochloride

This protocol outlines a potential pathway for the synthesis of the core intermediate, 6-(difluoromethyl)pyridin-3-amine hydrochloride.

Step 1: Synthesis of 6-Chloro-3-nitropyridine

-

To a solution of 2-chloro-5-nitropyridine in a suitable solvent such as sulfuric acid, add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise at a controlled temperature (e.g., 0-5 °C).

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

-

Filter, wash with water, and dry the solid to obtain 6-chloro-3-nitropyridine.

Step 2: Introduction of the Difluoromethyl Group

-

In a sealed reaction vessel, combine 6-chloro-3-nitropyridine with a difluoromethylating agent, such as (difluoromethyl)trimethylsilane (TMSCF₂H), in the presence of a suitable catalyst (e.g., a copper or palladium catalyst) and a fluoride source (e.g., potassium fluoride) in an aprotic polar solvent (e.g., DMF or NMP).

-

Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to yield 6-(difluoromethyl)-3-nitropyridine.

Step 3: Reduction of the Nitro Group

-

Dissolve 6-(difluoromethyl)-3-nitropyridine in a suitable solvent such as ethanol or methanol.

-

Add a reducing agent, such as iron powder or tin(II) chloride, followed by an acid (e.g., hydrochloric acid).

-

Heat the reaction mixture to reflux for several hours until the reduction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture, filter off the solid catalyst, and neutralize the filtrate with a base (e.g., sodium carbonate).

-

Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the crude 6-(difluoromethyl)pyridin-3-amine in a suitable solvent (e.g., diethyl ether or dichloromethane).

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether) until precipitation is complete.

-

Filter the resulting solid, wash with a non-polar solvent (e.g., hexane), and dry under vacuum to obtain 6-(difluoromethyl)pyridin-3-amine hydrochloride.[10]

Workflow for the Synthesis of 6-(Difluoromethyl)pyridin-3-amine Analogs

Caption: Synthetic workflow for 6-(difluoromethyl)pyridin-3-amine analogs.

Biological Evaluation: A Multi-tiered Approach

The evaluation of novel 6-(difluoromethyl)pyridin-3-amine analogs as kinase inhibitors involves a cascade of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.

In Vitro Kinase Inhibition Assays

The initial screening of compounds is typically performed using biochemical assays to determine their inhibitory activity against the target kinase(s). Homogeneous Time-Resolved Fluorescence (HTRF) assays are a widely used platform for this purpose due to their high throughput and sensitivity.[1][11]

Protocol 2: PI3Kα HTRF Assay

-

Principle: This assay measures the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3) by PI3Kα. The assay uses a biotinylated PIP3 tracer and a europium-labeled anti-GST antibody that binds to a GST-tagged PH domain protein, which specifically binds to PIP3. In the absence of inhibition, the enzymatic product PIP3 competes with the tracer for binding to the PH domain, resulting in a low HTRF signal. Inhibitors of PI3Kα will lead to lower PIP3 production and thus a higher HTRF signal.[5][12]

-

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add the test compounds, PI3Kα enzyme, and the substrate PIP2 in a reaction buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a solution containing EDTA and the HTRF detection reagents (biotin-PIP3 tracer and the europium-labeled antibody/GST-PH domain complex).

-

Incubate for a further period to allow for the detection reaction to reach equilibrium.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor and acceptor wavelengths.

-

Calculate the IC₅₀ values by plotting the HTRF signal against the compound concentration.

-

Cell-Based Assays

Compounds that demonstrate potent biochemical activity are then evaluated in cell-based assays to assess their ability to inhibit the target pathway in a cellular context and to determine their anti-proliferative effects.

-

Western Blotting: This technique is used to measure the phosphorylation status of downstream effectors of the PI3K/Akt/mTOR pathway, such as Akt (at Ser473 and Thr308) and S6 ribosomal protein. A reduction in the phosphorylation of these proteins in the presence of the test compound indicates on-target activity.

-

Cell Proliferation Assays: The anti-proliferative activity of the compounds is assessed using various cancer cell lines with known PI3K pathway alterations (e.g., PIK3CA mutations). Assays such as the MTT or CellTiter-Glo assay are used to determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀).

In Vivo Efficacy Studies

Promising candidates from in vitro and cell-based assays are advanced to in vivo studies using animal models, typically mouse xenograft models.[3][13]

Protocol 3: Mouse Xenograft Model for PI3K Inhibitors

-

Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously implanted with human cancer cells that are known to be dependent on the PI3K/Akt/mTOR pathway for their growth and survival.[4][6]

-

Procedure:

-

Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The test compound is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., western blotting to confirm target engagement).

-

The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.

-

Structure-Activity Relationship (SAR) and Lead Optimization

The development of potent and selective 6-(difluoromethyl)pyridin-3-amine analogs relies on a systematic exploration of the structure-activity relationship.

Core Scaffold Interactions

As previously mentioned, the 3-aminopyridine moiety is critical for anchoring the molecule in the ATP-binding pocket of the kinase through hydrogen bonds with the hinge region. The 6-(difluoromethyl) group is generally well-tolerated and can contribute to improved potency and pharmacokinetic properties.

Substitutions on the Pyridine Ring

Modifications at other positions of the pyridine ring can significantly impact activity and selectivity. For instance, substitutions at the 2- and 4-positions can be explored to probe for additional interactions within the active site or to modulate the physicochemical properties of the molecule.[7][14][15]

Derivatization of the 3-Amino Group

While the primary 3-amino group is often essential for hinge binding, its derivatization with various substituents can be a strategy to pick up additional interactions and fine-tune the compound's properties. For example, acylation or alkylation of the amino group can lead to analogs with altered potency and selectivity profiles.

Table 1: Representative SAR Data for Pyridine-Based Kinase Inhibitors

| Compound ID | R1 (at C2) | R2 (at C6) | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |

| Parent | H | -CHF₂ | 50 | 150 |

| Analog A | -CH₃ | -CHF₂ | 25 | 100 |

| Analog B | -Cl | -CHF₂ | 75 | 200 |

| Analog C | H | -CF₃ | 30 | 80 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Signaling Pathway and Mechanism of Action

The 6-(difluoromethyl)pyridin-3-amine analogs discussed in this guide primarily act as ATP-competitive inhibitors of kinases in the PI3K/Akt/mTOR pathway. By binding to the ATP-binding pocket of these kinases, they prevent the phosphorylation of their downstream substrates, thereby inhibiting the signaling cascade that promotes cell growth and survival.

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Conclusion and Future Directions

The 6-(difluoromethyl)pyridin-3-amine scaffold represents a highly promising starting point for the development of novel kinase inhibitors, particularly for targeting the PI3K/Akt/mTOR pathway in oncology. The strategic incorporation of the difluoromethyl group offers a means to fine-tune the electronic and metabolic properties of the molecule, leading to improved potency, selectivity, and pharmacokinetic profiles. The synthetic and biological evaluation protocols outlined in this guide provide a robust framework for the discovery and development of new analogs. Future work in this area will likely focus on exploring a wider range of substitutions on the pyridine ring to optimize isoform selectivity, as well as on the development of dual-target inhibitors that can overcome resistance mechanisms. The continued application of structure-based drug design and a deep understanding of the underlying biology will be crucial for translating the potential of these compounds into effective cancer therapeutics.

References

-

AACR Journals. (2014). Phosphoinositide 3-Kinase Inhibitors Combined with Imatinib in Patient-Derived Xenograft Models of Gastrointestinal Stromal Tumors: Rationale and Efficacy. [Link]

-

ResearchGate. (n.d.). PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of multiple subtypes of human breast cancer. [Link]

-

National Institutes of Health. (2022). Establishment of patient-derived xenograft models of adenoid cystic carcinoma to assess pre-clinical efficacy of combination therapy of a PI3K inhibitor and retinoic acid. [Link]

-

Novartis OAK. (2014). Phosphoinositide 3-kinase inhibitors combined with imatinib in patient-derived xenograft models of gastrointestinal stromal tumors: Rationale and efficacy. [Link]

-

PubMed. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. [Link]

-

ACS Publications. (2019). Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety. [Link]

-

National Institutes of Health. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][3][16]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. [Link]

-

PubMed. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. [Link]

-

ResearchGate. (n.d.). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation | Request PDF. [Link]

-

PubMed Central. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

YouTube. (2024). How to run a cell based phospho HTRF assay. [Link]

-

National Institutes of Health. (2023). Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. [Link]

-

ACS Publications. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. [Link]

-

ACS Publications. (2016). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. [Link]

-

Figshare. (2019). (S)‑4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. [Link]

-

ResearchGate. (n.d.). Structure-Activity Relationships of Pyrazine-Based CK2 Inhibitors: Synthesis and Evaluation of 2,6-Disubstituted Pyrazines and 4,6-Disubstituted Pyrimidines | Request PDF. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to.... [Link]

-

European Patent Office. (n.d.). Preparation of difluorpyridine compounds. [Link]

Sources

- 1. A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Establishment of patient-derived xenograft models of adenoid cystic carcinoma to assess pre-clinical efficacy of combination therapy of a PI3K inhibitor and retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Collection - (S)â4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 10. 1646152-50-2|6-(Difluoromethyl)pyridin-3-amine hydrochloride|BLD Pharm [bldpharm.com]

- 11. youtube.com [youtube.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phosphoinositide 3-kinase inhibitors combined with imatinib in patient-derived xenograft models of gastrointestinal stromal tumors: Rationale and efficacy - OAK Open Access Archive [oak.novartis.com]

A Technical Guide to the Predicted Spectroscopic Profile of 6-(difluoromethyl)pyridin-3-amine

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 6-(difluoromethyl)pyridin-3-amine (CAS 913090-41-2), a key building block in contemporary drug discovery. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed, predicted spectroscopic profile. By dissecting the influence of the compound's structural features—specifically the interplay between the aminopyridine core and the electron-withdrawing difluoromethyl group—this guide offers researchers a robust reference for the identification and characterization of this molecule. Methodologies for spectral acquisition are also detailed to provide a framework for experimental validation.

Introduction: The Structural and Scientific Context

6-(Difluoromethyl)pyridin-3-amine is a substituted pyridine derivative of increasing interest in medicinal chemistry. The pyridine scaffold is a privileged structure in drug development, while the difluoromethyl (-CHF₂) group serves as a bioisostere for hydroxyl or thiol groups, offering modulated lipophilicity, metabolic stability, and hydrogen bond donor capabilities. Understanding the precise spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and structural verification in synthetic workflows.

This guide is structured to provide a deep, predictive analysis of the compound's signature across the most common spectroscopic techniques. Each section explains the causality behind the predicted spectral features, grounding the analysis in fundamental principles and data from analogous structures.

A Note on the Data: As of the date of this publication, experimental spectroscopic data for 6-(difluoromethyl)pyridin-3-amine is not available in the public domain. The data presented herein is predicted and based on well-established substituent effects and analysis of structurally related compounds. This guide is intended to serve as a scientifically grounded reference until experimental data becomes available.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation. The following sections predict the ¹H, ¹³C, and ¹⁹F NMR spectra of 6-(difluoromethyl)pyridin-3-amine, assuming a standard deuterated solvent such as CDCl₃ or DMSO-d₆.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show three distinct signals in the aromatic region, a broad signal for the amine protons, and a characteristic triplet for the difluoromethyl proton. The electron-withdrawing nature of the -CHF₂ group at the 6-position will deshield the adjacent H-5 proton, while the electron-donating amino group at the 3-position will shield the H-2 and H-4 protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| H-2 | ~8.0 | d | ~2.5 | Pyridine Ring | Ortho to the electron-donating NH₂ group and meta to the N atom. |

| H-4 | ~7.2 | dd | J ≈ 8.5, 2.5 | Pyridine Ring | Ortho to the NH₂ group and meta to the -CHF₂ group. |

| H-5 | ~7.5 | d | J ≈ 8.5 | Pyridine Ring | Ortho to the electron-withdrawing -CHF₂ group. |

| -NH₂ | ~4.0 - 5.0 | br s | - | Amine Protons | Broad signal due to quadrupole broadening and exchange; shift is solvent-dependent. |

| -CHF₂ | ~6.6 | t | ²JHF ≈ 56.0 | Difluoromethyl Proton | Characteristic triplet due to coupling with two equivalent ¹⁹F nuclei.[1] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be distinguished by the large one-bond coupling between the difluoromethyl carbon and the two fluorine atoms, resulting in a triplet. The chemical shifts of the pyridine ring carbons are influenced by the substituents and the ring nitrogen.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (J, Hz) | Assignment | Rationale |

| C-2 | ~140 | s | - | Pyridine Ring | Influenced by the adjacent nitrogen and ortho-amino group. |

| C-3 | ~145 | s | - | Pyridine Ring | Carbon bearing the amino group; significantly deshielded. |

| C-4 | ~122 | s | - | Pyridine Ring | Influenced by the ortho-amino and para-difluoromethyl groups. |

| C-5 | ~125 | s | - | Pyridine Ring | Influenced by the adjacent nitrogen and ortho-difluoromethyl group. |

| C-6 | ~155 | t | ¹JCF ≈ 25-35 | Pyridine Ring | Carbon bearing the -CHF₂ group; deshielded and split by fluorine. |

| -CHF₂ | ~115 | t | ¹JCF ≈ 230-240 | Difluoromethyl Carbon | Characteristic triplet with a large one-bond C-F coupling constant. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. For 6-(difluoromethyl)pyridin-3-amine, a single resonance is expected, which will appear as a doublet due to coupling with the single proton of the difluoromethyl group.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| -CHF₂ | -90 to -120 | d | ²JHF ≈ 56.0 | Difluoromethyl Fluorines | The chemical shift for -CHF₂ groups on aromatic rings typically falls in this range.[1][2] The signal is split into a doublet by the adjacent proton. |

Workflow for NMR Data Acquisition and Analysis

Caption: Generalized workflow for NMR analysis of a small organic molecule.

Predicted Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For 6-(difluoromethyl)pyridin-3-amine, the key absorptions are expected from the N-H bonds of the primary amine, the aromatic C-H and C=C bonds, the C-N bond, and the C-F bonds of the difluoromethyl group.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3450 - 3350 | Medium | Asymmetric N-H Stretch | Primary Aromatic Amine |

| 3350 - 3250 | Medium | Symmetric N-H Stretch | Primary Aromatic Amine |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Pyridine Ring |

| 1620 - 1580 | Strong | N-H Bend (Scissoring) | Primary Amine |

| 1590 - 1450 | Strong-Medium | C=C and C=N Ring Stretching | Pyridine Ring |

| 1330 - 1250 | Strong | Aromatic C-N Stretch | Aryl-Amine |

| 1150 - 1050 | Strong | C-F Stretch | Difluoromethyl (-CHF₂) |

Causality of IR Absorptions:

-

N-H Stretches: Primary amines characteristically show two bands in the 3500-3250 cm⁻¹ region corresponding to the asymmetric and symmetric stretching modes of the N-H bonds.[3][4]

-

Aromatic Region: The absorptions between 1590-1450 cm⁻¹ are typical for the stretching vibrations of the C=C and C=N bonds within the pyridine ring.

-

C-N Stretch: The stretching vibration of the C-N bond in aromatic amines is typically strong and appears in the 1335-1250 cm⁻¹ range.[3]

-

C-F Stretches: The C-F bonds in the difluoromethyl group are expected to produce strong absorption bands in the fingerprint region, typically between 1150 and 1050 cm⁻¹.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 6-(difluoromethyl)pyridin-3-amine, Electrospray Ionization (ESI) is a suitable soft ionization technique.

-

Molecular Ion (M+H)⁺: The predicted monoisotopic mass of C₆H₆F₂N₂ is 144.05. Using ESI in positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 145.06 .

Predicted Fragmentation Pathways: The fragmentation of the molecular ion would likely proceed through pathways characteristic of pyridine derivatives.

Caption: Plausible fragmentation pathways for the molecular ion of 6-(difluoromethyl)pyridin-3-amine.

-

Loss of HF: A common fragmentation for fluoro-compounds, leading to a fragment at m/z 125.05.

-

Loss of the Difluoromethyl Radical (•CHF₂): Cleavage of the C-C bond between the pyridine ring and the difluoromethyl group would result in a fragment corresponding to the 3-aminopyridine cation at m/z 94.05. This is expected to be a significant fragmentation pathway.

-

Pyridine Ring Fission: Like other pyridines, subsequent fragmentation could involve the loss of hydrogen cyanide (HCN) from the ring structure.[5]

Standard Experimental Protocols

While data for the target compound is predicted, the following sections outline validated, standard operating procedures for the acquisition of spectroscopic data for this class of molecule.

Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-25 mg of the solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[6]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse programs. For ¹³C, a proton-decoupled experiment is standard.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Protocol for IR (FTIR) Data Acquisition (Thin Solid Film)

-

Sample Preparation: Place a small amount (approx. 5-10 mg) of the solid sample into a small vial.[7]

-

Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to completely dissolve the solid.[8]

-

Using a pipette, place one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to fully evaporate, leaving a thin, even film of the solid sample on the plate.[7][8]

-

Data Acquisition: Place the salt plate into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the salt plate with the appropriate solvent after analysis.

Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent mixture, such as methanol or acetonitrile with 0.1% formic acid to promote protonation.[9]

-

Ensure the sample is fully dissolved and free of particulates.

-

Infusion: Load the sample solution into a syringe and place it on a syringe pump connected to the ESI source of the mass spectrometer.

-

Set the flow rate to a low value, typically 5-20 µL/min.[10]

-

Instrument Settings: Apply a high voltage (e.g., 3-5 kV) to the ESI needle. Optimize other source parameters such as nebulizing gas flow, drying gas flow, and temperature.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., m/z 50-500) to observe the [M+H]⁺ ion and its fragments.

Conclusion

This guide provides a detailed, theory-backed prediction of the NMR, IR, and MS spectra of 6-(difluoromethyl)pyridin-3-amine. The predicted data tables, interpretation of substituent effects, and standardized protocols offer a valuable resource for researchers working with this compound. The provided analysis establishes a benchmark for the structural verification of synthetically prepared 6-(difluoromethyl)pyridin-3-amine and serves as a foundational document pending the publication of experimental spectra.

References

- Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415-428.

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Wikipedia. (2024). Infrared spectroscopy. Retrieved from [Link]

-

PharmaTutor. (2010). Sampling Methods for IR Spectroscopy. Retrieved from [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

- Royal Society of Chemistry. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9134-9143.

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733.

- Malfara, M., Jansen, A., & Tierney, J. (2021).

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036.

-

Illinois State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

- Brown, E. V., & Shambhu, M. B. (1971). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 36(14), 2002-2005.

- Mujica, C., & Poziomek, E. J. (1982). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.

- Klinker, E. J., et al. (2005). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 44(20), 7047-7059.

- Ledingham, K. W. D., et al. (2001). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Journal of Physics B: Atomic, Molecular and Optical Physics, 34(16), 3223.

-

University of Leicester, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Electrospray Ionization Mass Spectrometry. Retrieved from [Link]